molecular formula C13H15NO B118078 1-Cinnamoylpyrrolidine CAS No. 52438-21-8

1-Cinnamoylpyrrolidine

Cat. No. B118078
CAS RN: 52438-21-8
M. Wt: 201.26 g/mol
InChI Key: JSIGICUAXLIURX-CMDGGOBGSA-N
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Description

1-Cinnamoylpyrrolidine is an amide that has been found in P. taiwanense and has antiplatelet and DNA-cleaving activities . It inhibits arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets . 1-Cinnamoylpyrrolidine (250 µM) cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .


Molecular Structure Analysis

The molecular formula of 1-Cinnamoylpyrrolidine is C13H15NO . The formal name is (2E)-3-phenyl-1-(1-pyrrolidinyl)-2-propen-1-one . The InChi code is InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ .


Chemical Reactions Analysis

1-Cinnamoylpyrrolidine has been found to have DNA-cleaving activities . It cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .


Physical And Chemical Properties Analysis

1-Cinnamoylpyrrolidine is a solid . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . The molecular weight is 201.3 .

Scientific Research Applications

Plant Growth Regulation

  • Edible Mushroom Extracts : A compound including 1-cinnamoylpyrrolidine was extracted from the edible mushroom Pholiota lubrica. This compound exhibited inhibitory activity against lettuce growth, suggesting a potential application in plant growth regulation (Ridwan et al., 2018).

Antibacterial and Cytotoxic Activities

  • Welsh Onion Extracts : Cinnamic acid derivatives, including 1-cinnamoylpyrrolidine, from Allium fistulosum demonstrated antibacterial and cytotoxic properties (Zolfaghari et al., 2020).

Anticancer Research

  • Cinnamoyl Derivatives in Anticancer Research : Cinnamic acid derivatives, including 1-cinnamoylpyrrolidine, have shown potential in anticancer research due to their various reactive sites and biochemical properties (De et al., 2011).

Corrosion Inhibition

  • Carbon Steel Corrosion Prevention : Research on 1-cinnamoylpyrrolidine-related compounds showed significant inhibition against the corrosion of carbon steel, suggesting its use in industrial applications (Priya et al., 2008).

Platelet Aggregation Inhibition

  • Natural Extracts for Platelet Aggregation : Isolates from Piper taiwanense, including 1-cinnamoylpyrrolidine, were found to inhibit platelet aggregation, indicating potential medicinal applications (Chen et al., 2007).

Other Research Areas

properties

IUPAC Name

(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIGICUAXLIURX-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260488
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cinnamoylpyrrolidine

CAS RN

52438-21-8
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52438-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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